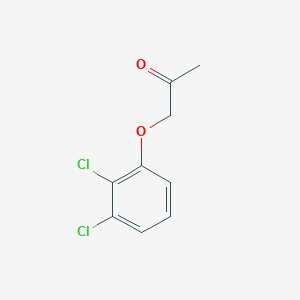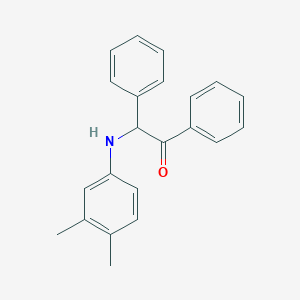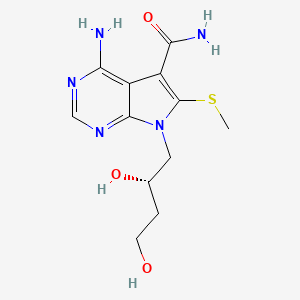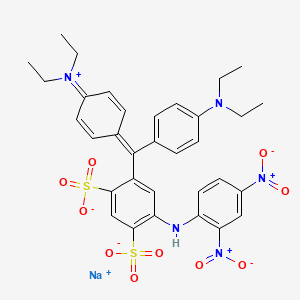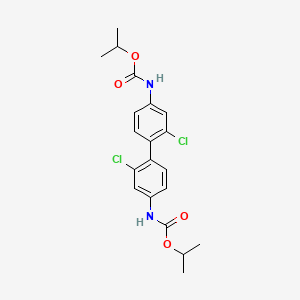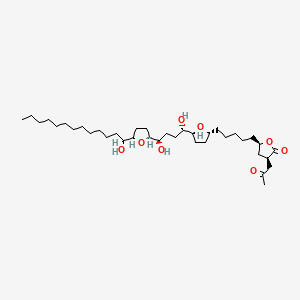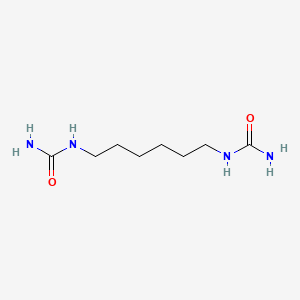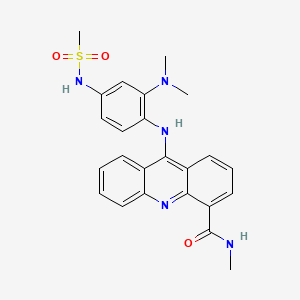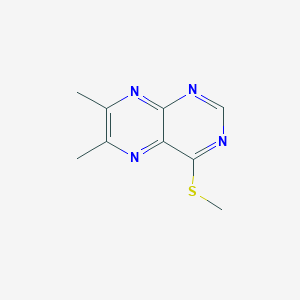
4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the isoquinoline core followed by functionalization at specific positions to introduce the desired substituents. Common reagents used in these reactions include various amines, alcohols, and halides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves the replacement of specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the specific substituents present in 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride.
4-Hydroxy-2-quinolones: Another class of compounds with diverse biological activities, but with different structural features and functional groups.
Uniqueness
The uniqueness of 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
103607-59-6 |
|---|---|
Molecular Formula |
C16H24ClN3O2 |
Molecular Weight |
325.83 g/mol |
IUPAC Name |
[3-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]-2-hydroxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C16H23N3O2.ClH/c1-11(2)18-9-13(20)10-21-16-15(7-17)14-6-4-3-5-12(14)8-19-16;/h8,11,13,18,20H,3-6,9-10H2,1-2H3;1H |
InChI Key |
PDRJNZSWMMQTGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH2+]CC(COC1=NC=C2CCCCC2=C1C#N)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)
